molecular formula C11H8ClNO2 B1361436 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione CAS No. 52845-68-8

1-(3-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione

Cat. No. B1361436
CAS RN: 52845-68-8
M. Wt: 221.64 g/mol
InChI Key: XZEWOPDHALLILR-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2,5-dione, commonly referred to as CMPD, is an organic compound used in a variety of scientific and industrial applications. CMPD has been found to have a wide range of properties, such as being an antioxidant, a UV absorber, and a corrosion inhibitor. In addition to its applications in industry, CMPD has been used in scientific research for its ability to interact with biological systems. CMPD has been used to study the mechanisms of action of various drugs, as well as to identify new drugs and therapeutic agents.

Scientific Research Applications

Corrosion Inhibition

  • Application in Corrosion Inhibition: 1H-pyrrole-2,5-dione derivatives, including variations similar to 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione, are found to be effective corrosion inhibitors for carbon steel in hydrochloric acid medium. These inhibitors exhibit increased efficiency with concentration and are predominantly chemisorbed on the steel surface (Zarrouk et al., 2015).

Inhibition of Glycolic Acid Oxidase

  • Inhibition of Glycolic Acid Oxidase: Derivatives of 1H-pyrrole-2,5-dione, such as 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione, have been studied as inhibitors of glycolic acid oxidase. These compounds are found to be potent, competitive inhibitors, with the presence of large lipophilic substituents enhancing their efficacy (Rooney et al., 1983).

Photoluminescent Materials

  • Use in Photoluminescent Materials: Certain derivatives of 1H-pyrrole-2,5-dione have been used in the synthesis of highly luminescent polymers. These materials exhibit strong fluorescence and are soluble in common organic solvents, making them suitable for applications in optoelectronics (Zhang & Tieke, 2008).

Synthesis of β- and γ-Amino Acids

  • Synthesis of Amino Acids: 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione has been used in the efficient one-pot synthesis of Nα-urethane-protected β-alanine and γ-aminopropionic acid, which are valuable in peptide synthesis (Cal et al., 2012).

Polymer Synthesis

  • Polymer Synthesis: Derivatives of 1H-pyrrole-2,5-dione have been used in the synthesis of various polymers, contributing to their unique properties such as color, solubility, and photophysical characteristics (Beyerlein & Tieke, 2000).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11(13)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEWOPDHALLILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C=CC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351696
Record name 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione

CAS RN

52845-68-8
Record name 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-CHLORO-PARA-TOLYL)-MALEIMIDE
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